3-(4-Chlorobenzoyl)-4-methylpyridine
Overview
Description
3-(4-Chlorobenzoyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorobenzoyl group attached to the third position and a methyl group attached to the fourth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzoyl)-4-methylpyridine typically involves the reaction of 4-chlorobenzoyl chloride with 4-methylpyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve heating the reactants to a temperature of around 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzoyl)-4-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Benzyl derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
3-(4-Chlorobenzoyl)-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the manufacture of specialty chemicals and as a precursor in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets such as enzymes or receptors. The chlorobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The methyl group on the pyridine ring can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoyl chloride: Similar in structure but lacks the pyridine ring.
4-Methylpyridine: Similar in structure but lacks the chlorobenzoyl group.
3-(4-Chlorobenzoyl)pyridine: Similar but lacks the methyl group on the pyridine ring.
Uniqueness
3-(4-Chlorobenzoyl)-4-methylpyridine is unique due to the presence of both the chlorobenzoyl and methyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various research applications. The presence of the chlorobenzoyl group allows for specific interactions with biological targets, while the methyl group enhances the compound’s stability and binding affinity.
Properties
IUPAC Name |
(4-chlorophenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-6-7-15-8-12(9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOZVHCKOAWFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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